![molecular formula C14H22O2 B14500659 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one CAS No. 64661-56-9](/img/structure/B14500659.png)
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6,6-Trimethylbicyclo[320]heptan-1-yl)oxolan-2-one is a chemical compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[320]heptane ring system substituted with three methyl groups and an oxolan-2-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,6,6-trimethylbicyclo[3.2.0]heptan-1-ol.
Oxidation: The alcohol group is oxidized to form the corresponding ketone, 2,6,6-trimethylbicyclo[3.2.0]heptan-1-one.
Cyclization: The ketone undergoes a cyclization reaction with an appropriate reagent, such as ethylene oxide, to form the oxolan-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxolan-2-one ring to a diol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-one ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Applications De Recherche Scientifique
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
Mécanisme D'action
The mechanism of action of 5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one involves its interaction with molecular targets through its functional groups. The oxolan-2-one ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The bicyclic structure provides rigidity and specific spatial orientation, which can affect how the compound interacts with enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-one: This compound has a similar bicyclic structure but differs in the position and type of functional groups.
2,6,6-Trimethylbicyclo[3.1.1]heptane: Another similar compound with a bicyclic structure but lacking the oxolan-2-one ring.
Uniqueness
5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-1-yl)oxolan-2-one is unique due to the presence of both the bicyclo[3.2.0]heptane ring system and the oxolan-2-one moiety. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
64661-56-9 |
|---|---|
Formule moléculaire |
C14H22O2 |
Poids moléculaire |
222.32 g/mol |
Nom IUPAC |
5-(2,6,6-trimethyl-1-bicyclo[3.2.0]heptanyl)oxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-9-4-5-10-13(2,3)8-14(9,10)11-6-7-12(15)16-11/h9-11H,4-8H2,1-3H3 |
Clé InChI |
FRISKHUTERQGBR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2C1(CC2(C)C)C3CCC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl]benzoic acid](/img/structure/B14500579.png)
![N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide](/img/structure/B14500587.png)
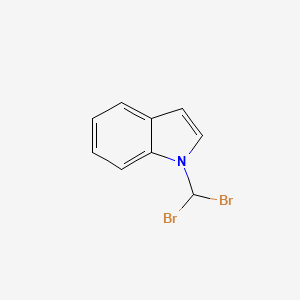

![Diphenyl[(triethylgermyl)ethynyl]arsane](/img/structure/B14500619.png)
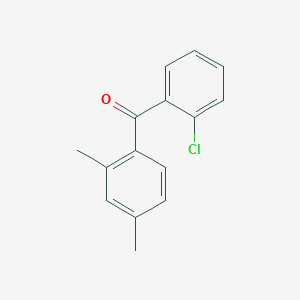

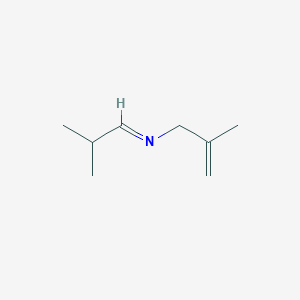
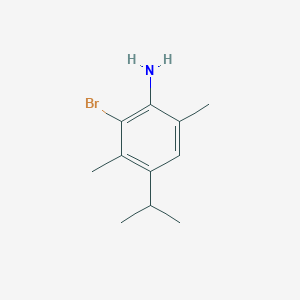
![Carbamic acid, [3-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14500658.png)
![N-[3-(Dimethylamino)propyl]-N-methylnitramide](/img/structure/B14500664.png)
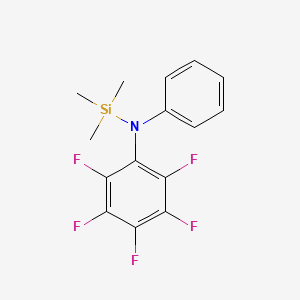
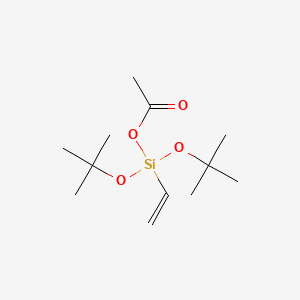
![(6-tert-Butyl-1-oxaspiro[2.5]octan-2-yl)(trimethyl)silane](/img/structure/B14500669.png)
